2,2'-Dichloro bisphenol a mono-D-glucuronide-d12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H22Cl2O8 |

|---|---|

Molecular Weight |

485.4 g/mol |

IUPAC Name |

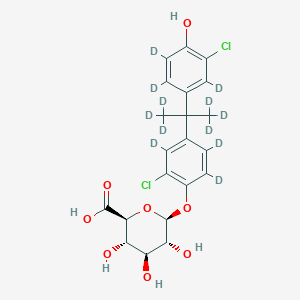

(2S,3S,4S,5R,6S)-6-[2-chloro-4-[2-(3-chloro-2,5,6-trideuterio-4-hydroxyphenyl)-1,1,1,3,3,3-hexadeuteriopropan-2-yl]-3,5,6-trideuteriophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H22Cl2O8/c1-21(2,9-3-5-13(24)11(22)7-9)10-4-6-14(12(23)8-10)30-20-17(27)15(25)16(26)18(31-20)19(28)29/h3-8,15-18,20,24-27H,1-2H3,(H,28,29)/t15-,16-,17+,18-,20+/m0/s1/i1D3,2D3,3D,4D,5D,6D,7D,8D |

InChI Key |

XKQOXHHNPIOVMM-ODRNHMGGSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(C2=C(C(=C(C(=C2[2H])[2H])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)Cl)[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])Cl)O)[2H] |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)O)Cl)C2=CC(=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2'-Dichloro bisphenol A mono-D-glucuronide-d12: Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2,2'-Dichloro bisphenol A mono-D-glucuronide-d12, a critical tool in the advanced analytical landscape. We will delve into the chemical identity, metabolic relevance, and synthesis of this isotopically labeled internal standard. The core of this guide is dedicated to its application in quantitative bioanalysis, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS). Detailed experimental protocols, from sample preparation to data acquisition, are presented with a focus on the underlying scientific principles that ensure accuracy and reliability in the quantification of 2,2'-Dichloro bisphenol A and its metabolites in complex biological matrices. This document is intended to serve as a practical resource for researchers in environmental health, toxicology, and drug metabolism, enabling them to implement robust and validated analytical methodologies.

Introduction: The Analytical Imperative for Chlorinated Bisphenols

Bisphenol A (BPA) is a well-documented endocrine-disrupting chemical, leading to its gradual replacement with structural analogs. However, the environmental fate of these analogs, including their transformation into potentially more bioactive compounds, presents a new analytical challenge. Chlorination of BPA and its analogs during water treatment processes can generate chlorinated derivatives, such as 2,2'-Dichloro bisphenol A, which may exhibit altered toxicological profiles.

Accurate quantification of these compounds and their metabolites in biological systems is paramount for assessing human exposure and understanding their toxicokinetics. The primary metabolic pathway for bisphenols is glucuronidation, a phase II detoxification process that conjugates the parent molecule with glucuronic acid to facilitate its excretion. Therefore, the analysis of both the parent chlorinated bisphenol and its glucuronide metabolite is essential for a complete understanding of its biological impact.

This guide focuses on This compound , a deuterated, stable isotope-labeled internal standard, which is indispensable for precise and accurate quantification in mass spectrometry-based assays.

Compound Profile: this compound

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry.[1] this compound is the deuterium-labeled form of the major metabolite of 2,2'-Dichloro bisphenol A.[2][3] The incorporation of twelve deuterium atoms provides a significant mass shift, allowing it to be distinguished from the endogenous, non-labeled analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical.

Chemical Structure:

-

Molecular Formula: C₂₁H₁₀D₁₂Cl₂O₈

-

Molecular Weight: 485.37 g/mol

-

CAS Number: 2673270-16-9[2]

The structure consists of the 2,2'-Dichloro bisphenol A core, with one of the phenolic hydroxyl groups conjugated to a D-glucuronic acid moiety. The twelve deuterium atoms are typically incorporated into the aromatic rings and/or the isopropylidene bridge of the bisphenol structure.

Metabolic Pathway and Synthesis

Glucuronidation of 2,2'-Dichloro bisphenol A

In humans and other mammals, xenobiotics like 2,2'-Dichloro bisphenol A undergo phase II metabolism to increase their water solubility and facilitate their removal from the body. The primary pathway for phenolic compounds is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). For bisphenol A, several UGT isoforms are involved, with UGT2B15 being particularly active in the liver.[4] It is presumed that chlorinated bisphenols follow a similar metabolic fate.

The biotransformation process involves the transfer of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of the dichlorinated bisphenol. This results in the formation of 2,2'-Dichloro bisphenol A mono-D-glucuronide.

Caption: Metabolic pathway of 2,2'-Dichloro bisphenol A.

Synthesis of this compound

The synthesis of this complex molecule is a multi-step process that can be achieved through chemical or enzymatic methods. A plausible synthetic route involves:

-

Synthesis of 2,2'-Dichloro bisphenol A-d12: This can be accomplished by the acid-catalyzed condensation of a deuterated phenol with acetone, or by direct chlorination of deuterated bisphenol A.

-

Glucuronidation: The deuterated dichlorobisphenol A can then be conjugated with a protected glucuronic acid donor, such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, often using a catalyst. This is followed by deprotection to yield the final product.

-

Enzymatic Synthesis: Alternatively, an enzymatic approach using liver microsomes (which contain UGTs) and the cofactor UDPGA can be employed to glucuronidate the deuterated parent compound.[5] This method can offer high regioselectivity.

Caption: General synthetic scheme.

Quantitative Analysis using LC-MS/MS

The use of this compound as an internal standard is central to the accurate quantification of the native analyte in biological samples by isotope dilution mass spectrometry.

Principle of Isotope Dilution Mass Spectrometry

A known amount of the deuterated internal standard is spiked into the unknown sample at the beginning of the sample preparation process. The standard co-elutes with the analyte during chromatographic separation and experiences similar ionization and matrix effects in the mass spectrometer. The mass spectrometer distinguishes between the analyte and the heavier internal standard based on their mass-to-charge (m/z) ratios. By measuring the ratio of the analyte's peak area to the internal standard's peak area, precise quantification is achieved, as this ratio remains constant even if absolute signal intensities fluctuate due to sample loss during preparation or matrix-induced ion suppression/enhancement.

Experimental Protocol: Quantification in Human Plasma

This protocol provides a robust workflow for the extraction and analysis of 2,2'-Dichloro bisphenol A and its glucuronide from human plasma.

4.2.1. Sample Preparation: Solid-Phase Extraction (SPE)

Sources

An In-depth Technical Guide to 2,2'-Dichloro bisphenol A mono-D-glucuronide-d12

Introduction: The Critical Role of a Deuterated Metabolite Standard

In the landscape of modern toxicology, environmental science, and drug metabolism studies, the precise quantification of xenobiotics and their metabolic products is paramount. 2,2'-Dichloro bisphenol A (DCBPA) is a halogenated analog of Bisphenol A (BPA), a well-known endocrine disruptor.[1][2] Understanding the metabolic fate of DCBPA is crucial for assessing its potential health risks. In biological systems, a primary detoxification pathway for phenolic compounds like DCBPA is glucuronidation, a Phase II metabolic reaction that results in more polar, water-soluble metabolites that are more readily excreted.[3][4]

This guide focuses on a key analytical tool for these studies: 2,2'-Dichloro bisphenol A mono-D-glucuronide-d12 . This molecule is the deuterated, stable isotope-labeled internal standard (SIL-IS) for the primary metabolite of DCBPA. Its importance lies in its ability to enable highly accurate and precise quantification in complex biological matrices using isotope dilution mass spectrometry (IDMS).[5][6] As a Senior Application Scientist, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of this standard, from its core chemical properties to its application in robust analytical methodologies.

Physicochemical Properties and Structure

The fundamental characteristics of this compound are summarized below. These properties are essential for developing analytical methods, preparing standard solutions, and ensuring proper storage.

| Property | Value | Source |

| Chemical Formula | C₂₁H₁₀D₁₂Cl₂O₈ | [7] |

| Molecular Weight | 485.37 g/mol | [7] |

| CAS Number | 2673270-16-9 | [7][8] |

| Synonyms | DCBPA-Glucuronide-d12 | N/A |

| Appearance | Typically a white to off-white solid or provided in solution | General Knowledge |

| Storage Conditions | Store at -20°C, protected from light | [9] |

Chemical Structure

The structure consists of the 2,2'-dichlorobisphenol A core, conjugated to a D-glucuronic acid moiety at one of the phenolic hydroxyl groups. Critically, twelve hydrogen atoms on the parent DCBPA molecule have been replaced with deuterium (D), a stable, non-radioactive isotope of hydrogen.

Caption: Structure of this compound.

The Scientific Rationale: Why Use a Deuterated Standard?

The use of a stable isotope-labeled internal standard, particularly a deuterated one, is the gold standard in quantitative mass spectrometry for several compelling reasons.[5]

-

Co-elution and Identical Physicochemical Behavior : Deuterium substitution results in a molecule that is chemically and physically almost identical to the non-labeled analyte.[10] This ensures that the standard and the analyte behave identically during sample extraction, chromatography, and ionization in the mass spectrometer.[6][11]

-

Compensation for Matrix Effects : Biological samples (e.g., plasma, urine, tissue homogenates) are inherently complex. Co-eluting endogenous compounds can suppress or enhance the ionization of the target analyte, a phenomenon known as the "matrix effect," which is a significant source of analytical error.[5] Because the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate normalization of the signal.[5][10]

-

Correction for Sample Preparation Variability : Any loss of analyte during the multi-step sample preparation process (e.g., liquid-liquid extraction, solid-phase extraction) will be mirrored by a proportional loss of the deuterated standard.[5] By measuring the ratio of the analyte to the standard, these variations are effectively cancelled out, leading to highly precise and accurate results.[5][12]

Caption: The principle of Isotope Dilution Mass Spectrometry.

Hypothesized Synthesis and Labeling

While the specific proprietary synthesis method for this compound is not publicly detailed, a plausible route can be inferred from established chemical principles for glucuronidation and deuteration.

-

Deuteration of 2,2'-Dichlorobisphenol A : The parent compound, 2,2'-dichlorobisphenol A, would first undergo deuterium exchange. This is typically achieved by treating the compound with a deuterium source, such as deuterated acid (e.g., D₂SO₄) in heavy water (D₂O) under elevated temperatures. This process facilitates the electrophilic substitution of aromatic protons with deuterium. The methyl groups can also be deuterated using specific precursors in the initial synthesis of the bisphenol structure.

-

Glucuronidation : The resulting deuterated DCBPA (DCBPA-d12) would then be conjugated with a protected glucuronic acid derivative. A common method involves reacting the phenol with an activated glucuronyl donor, such as a glucuronyl bromide or acetate, often under Koenigs-Knorr conditions or using a Lewis acid catalyst.[13]

-

Deprotection and Purification : The final step involves the removal of protecting groups from the glucuronic acid moiety, followed by purification, typically using high-performance liquid chromatography (HPLC), to yield the final high-purity product.[3]

Analytical Characterization and Workflow

The primary application of this compound is as an internal standard for the quantification of its non-labeled counterpart by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Proposed LC-MS/MS Protocol

This protocol is a representative workflow for the analysis of DCBPA-glucuronide in a biological matrix like urine.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Spiking : To 1 mL of urine, add 20 µL of a known concentration of this compound solution (e.g., 100 ng/mL in methanol). Also spike calibration standards and quality controls in control matrix.

-

Conditioning : Condition a mixed-mode anion exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

-

Loading : Load the spiked sample onto the SPE cartridge.

-

Washing : Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.

-

Elution : Elute the analyte and internal standard with 2 mL of methanol containing 1% formic acid.

-

Evaporation & Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase (e.g., 90:10 water:methanol).

2. Chromatographic Separation (LC)

-

Column : A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.[14]

-

Mobile Phase A : 0.1% Formic Acid in Water

-

Mobile Phase B : 0.1% Formic Acid in Acetonitrile

-

Gradient : A typical gradient would start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 10% B.

-

Flow Rate : 0.3 mL/min

-

Injection Volume : 5 µL

3. Mass Spectrometric Detection (MS/MS)

-

Ionization Mode : Electrospray Ionization (ESI) in negative mode is preferred for glucuronides.

-

Monitoring Mode : Multiple Reaction Monitoring (MRM)

-

Hypothetical MRM Transitions :

-

Analyte (DCBPA-Glucuronide) : The precursor ion would be the deprotonated molecule [M-H]⁻. The product ion would likely result from the cleavage of the glucuronic acid moiety.

-

Precursor [M-H]⁻: m/z 471.1 (calculated for C₂₁H₂₁Cl₂O₈)

-

Product: m/z 295.0 (corresponding to the deprotonated DCBPA)

-

-

Internal Standard (DCBPA-Glucuronide-d12) :

-

Precursor [M-H]⁻: m/z 483.2 (calculated for C₂₁H₉D₁₂Cl₂O₈)

-

Product: m/z 307.1 (corresponding to the deprotonated DCBPA-d12)

-

-

Caption: A typical analytical workflow for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While primarily used for quantification, NMR spectroscopy is the definitive technique for structural confirmation and assessing isotopic purity. For this compound, the ¹H NMR spectrum would be significantly different from its non-deuterated analog. The aromatic signals corresponding to the protons on the bisphenol rings would be absent, confirming successful deuteration. The remaining signals would correspond to the protons on the glucuronic acid moiety, providing structural confirmation of the conjugation.

Safe Handling and Storage

As with any chemical standard, proper handling and storage are crucial to maintain its integrity and ensure user safety.

-

Storage : The compound should be stored at -20°C in a tightly sealed container, protected from light and moisture to prevent degradation.[9] Many suppliers provide the standard in a solution, which should be stored under the same conditions.

-

Handling : Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area or a fume hood.

-

Solution Preparation : If working with the solid material, use high-purity solvents (e.g., methanol, acetonitrile) for preparing stock and working solutions. Avoid contact with plastics or other materials that could introduce contaminants like non-labeled BPA.[15]

Toxicological Considerations

The toxicological profile of 2,2'-Dichloro bisphenol A itself is an area of active research, with studies investigating its potential as an endocrine disruptor, similar to other BPA analogs.[2][16] However, the process of glucuronidation is generally considered a detoxification pathway. The resulting glucuronide conjugate is more water-soluble and is typically biologically inactive, as it does not bind effectively to estrogen receptors.[17] Therefore, the health risk associated with handling the glucuronidated form is significantly lower than that of the parent compound. Nevertheless, standard laboratory safety precautions should always be observed.

Conclusion

This compound is an indispensable tool for researchers investigating the metabolism and exposure of DCBPA. Its design as a deuterated internal standard leverages the principles of isotope dilution to overcome the challenges of analytical variability and matrix effects inherent in complex biological samples.[10][11] This guide has provided a technical overview of its properties, the scientific rationale for its use, and a practical framework for its application in a validated LC-MS/MS workflow. By employing this high-purity standard and adhering to rigorous analytical practices, scientists can achieve the accuracy and precision required to advance our understanding of the environmental and toxicological impact of halogenated bisphenols.

References

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).

- Protocol for Using Deuterated Standards in Mass Spectrometry - Benchchem. (n.d.).

- Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025).

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc.

- Deuterated internal standards and bioanalysis by AptoChem. (n.d.).

- This compound - MedchemExpress.com. (n.d.).

- This compound - Bioarp. (n.d.).

- This compound - Immunomart. (n.d.).

- Ho, K. F., et al. (2017). Glucuronide and Sulfate Conjugates of Bisphenol A: Chemical Synthesis and Correlation Between Their Urinary Levels. University of Saskatchewan.

- Gerona, R. R., et al. (2013). Direct measurement of bisphenol A (BPA), BPA glucuronide, and BPA sulfate in a diverse and low-income population of pregnant women reveals high exposure, with potential implications for fetal exposure. eScholarship.

- This compound - Density Pharmachem. (n.d.).

- This compound - MCE. (n.d.).

- Völkel, W., et al. (2005). Quantitation of bisphenol A and bisphenol A glucuronide in biological samples by high performance liquid chromatography-tandem mass spectrometry. PubMed.

- Völkel, W., et al. (2005). QUANTITATION OF BISPHENOL A AND BISPHENOL A GLUCURONIDE IN BIOLOGICAL SAMPLES BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. DOI.

- Wang, L., et al. (2018). Simultaneous identification and quantification of bisphenol A and 12 bisphenol analogues in environmental samples using precolumn derivatization. Wiley Online Library.

- Gätjens, H., & Degen, G. H. (2005). Synthesis and estrogenic activity of bisphenol a mono- and di-beta-D-glucopyranosides, plant metabolites of bisphenol A. PubMed.

- Usman, A., et al. (2020). Toxicological Evaluation of Bisphenol A and Its Analogues. PMC - PubMed Central.

- Psillakis, E. (2015). Analytical Methods for Determination of Bisphenol A. Pocket Dentistry.

- ¹H–¹H ROESY 2D-NMR spectra of BPA mono-glucuronide (upper) and BPA... (n.d.). ResearchGate.

- Liu, H., et al. (2019). The adverse health effects of bisphenol A and related toxicity mechanisms. PubMed.

- Glucuronide and Sulfate Conjugates of Bisphenol A: Chemical Synthesis and Correlation Between Their Urinary Levels and Plasma Bisphenol A Content in Voluntary Human Donors. (2017). ResearchGate.

- Delclos, K. B. (2018). Bisphenol A: Toxicology and Pharmacokinetic Data to Inform Ongoing Safety Assessments. FDA.

- Delclos, K. B., et al. (2019). A two-year toxicology study of bisphenol A (BPA) in Sprague-Dawley rats: CLARITY-BPA core study results. PubMed.

- Pelch, K., et al. (2019). A scoping review of the health and toxicological activity of bisphenol A (BPA) structural analogues and functional alternatives. PubMed.

- Bisphenol A(80-05-7) 1H NMR spectrum - ChemicalBook. (n.d.).

- This compound - ChemBK. (n.d.).

- Bisphenol A-β-D-Glucuronide - Cayman Chemical. (n.d.).

- Bisphenol A β-D-Glucuronide - Santa Cruz Biotechnology. (n.d.).

- Preparation of liquid epoxy resins from bisphenols - Google Patents. (n.d.).

- Bisphenol A β-D-glucuronide (unlabeled) CP 90% 100 µg/mL in methanol - Cambridge Isotope Laboratories. (n.d.).

Sources

- 1. The adverse health effects of bisphenol A and related toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A scoping review of the health and toxicological activity of bisphenol A (BPA) structural analogues and functional alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchers.usask.ca [researchers.usask.ca]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. densitypharmachem.com [densitypharmachem.com]

- 9. isotope.com [isotope.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. resolvemass.ca [resolvemass.ca]

- 12. texilajournal.com [texilajournal.com]

- 13. Synthesis and estrogenic activity of bisphenol a mono- and di-beta-D-glucopyranosides, plant metabolites of bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. escholarship.org [escholarship.org]

- 15. Analytical Methods for Determination of Bisphenol A | Pocket Dentistry [pocketdentistry.com]

- 16. Toxicological Evaluation of Bisphenol A and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. caymanchem.com [caymanchem.com]

A Technical Guide to Isotopic Labeling of Bisphenol A Metabolites for Advanced Research

Foreword: The Imperative for Precision in BPA Research

Bisphenol A (BPA) remains a compound of significant public health interest due to its widespread use in consumer products and its classification as an endocrine-disrupting chemical (EDC).[1][2][3] To accurately assess human exposure and understand its biological consequences, researchers must navigate the complexities of its metabolic fate. Upon ingestion, BPA is rapidly metabolized, primarily in the liver, into various conjugates that are then excreted.[4][5][6] Distinguishing between the biologically active parent compound and its inactive metabolites in complex biological matrices presents a formidable analytical challenge. This guide provides a comprehensive technical overview of the synthesis and application of isotopically labeled BPA analogs, the gold-standard approach for achieving unequivocal identification and precise quantification of BPA and its metabolites.

Chapter 1: Foundational Principles of Isotopic Labeling in Metabolic Studies

Isotopic labeling involves the replacement of one or more atoms in a molecule with their heavier, stable isotopes (e.g., replacing ¹H with ²H/Deuterium, or ¹²C with ¹³C).[7] This substitution creates a molecule that is chemically identical to the native compound but has a distinct, higher mass.

The Causality Behind Isotopic Labeling: The core principle hinges on the capabilities of mass spectrometry (MS). An MS instrument separates ions based on their mass-to-charge ratio (m/z). The labeled compound (internal standard) and the native analyte co-elute during chromatography and experience identical conditions during sample extraction, processing, and ionization.[1][8] Any loss of analyte during sample preparation or any fluctuation in instrument response will affect both the native and labeled compounds equally. By measuring the ratio of the native analyte to the known concentration of the spiked internal standard, a highly accurate and precise quantification can be achieved, a technique known as Isotope Dilution Mass Spectrometry (IDMS) .[1][9][10] This method effectively cancels out matrix effects and experimental variability, ensuring the trustworthiness of the results.

Chapter 2: Synthesis and Selection of Labeled BPA Analogs

The choice of isotope and labeling position is a critical experimental decision. The most common stable isotopes used for BPA are Deuterium (²H or D) and Carbon-13 (¹³C).

-

Bisphenol A-d16 (Perdeuterated BPA): In this analog, all 16 hydrogen atoms are replaced with deuterium. BPA-d16 is frequently used as an internal standard for the quantification of the parent BPA molecule.[11]

-

Bisphenol A-¹³C12 (Ring-Labeled BPA): Here, the 12 carbon atoms of the two phenolic rings are replaced with ¹³C.[12][13] This is often the preferred standard for metabolic studies.

Expert Insight: The rationale for using ¹³C-ring labeling is its metabolic stability. BPA metabolism primarily involves conjugation at the hydroxyl groups or oxidation on the propane bridge.[14] Labeling the aromatic rings ensures that the isotopic label is retained in the major metabolites, such as BPA-glucuronide and BPA-sulfate. This allows the ¹³C12-BPA to serve as a "universal" internal standard for quantifying both the parent compound and its key metabolites in a single analysis.

The synthesis of these compounds is a specialized process. For instance, the synthesis of ¹³C12-BPA involves the acid-catalyzed condensation of ¹³C6-labeled phenol with acetone.[15][16] These standards are commercially available from specialized chemical suppliers.

Chapter 3: The Metabolic Transformation of Bisphenol A

In humans and rodents, ingested BPA undergoes extensive first-pass metabolism, primarily in the liver and intestines.[4][5][17] The two principal metabolic pathways are Phase II conjugation reactions:

-

Glucuronidation: This is the major metabolic route.[4][5][6] The enzyme UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid moiety to one or both of the hydroxyl groups of BPA, forming BPA-monoglucuronide (BPA-G) and, to a lesser extent, BPA-diglucuronide.[4][6][18] These metabolites are more water-soluble and are readily excreted in urine.[5][6] BPA-glucuronide is considered biologically inactive as it does not bind to estrogen receptors.[19]

-

Sulfation: A secondary pathway involves the enzyme sulfotransferase (SULT), which adds a sulfate group to form BPA-monosulfate or BPA-disulfate.[6][17][20] While a minor pathway in adults, sulfation may play a more significant role during fetal development when the glucuronidation pathway is not fully mature.[4][19][20]

These metabolic transformations can be visualized as follows:

Caption: Major metabolic pathways of Bisphenol A in humans.

Chapter 4: Experimental Design and Protocols

Applying isotopically labeled standards to study BPA metabolism requires meticulous experimental design, whether for in vivo animal studies or in vitro cell-based assays.[21][22][23]

Workflow for In Vivo Rodent Metabolism Study

The following diagram and protocol outline a typical workflow for an in vivo study. The use of labeled BPA is critical to distinguish the administered dose from background environmental BPA contamination, a significant and well-documented analytical challenge.[24][25]

Caption: Experimental workflow for an in vivo BPA metabolism study.

Protocol 1: Sample Preparation for LC-MS/MS Analysis of Urine

This protocol provides a self-validating system through the inclusion of an internal standard at the beginning of the process.

-

Sample Collection: Collect urine samples in polypropylene tubes. To prevent accidental contamination, it is crucial to use glassware and materials certified to be free of BPA.[26]

-

Internal Standard Spiking: To 1 mL of urine, add a precise volume of a known concentration of the internal standard solution (e.g., 25 µL of 400 ng/mL ¹³C12-BPA-G and ¹³C12-BPA in methanol).[11][27] This step is paramount; the internal standard must be added before any extraction steps.

-

Enzymatic Hydrolysis (for Total BPA Measurement - Optional): To measure the sum of free and conjugated BPA, an enzymatic deconjugation step is required. Add β-glucuronidase/arylsulfatase enzyme solution and incubate at 37°C. This cleaves the glucuronide and sulfate groups, converting the metabolites back to free BPA.

-

Solid-Phase Extraction (SPE): Condition an SPE cartridge (e.g., C18) with methanol followed by water. Load the urine sample onto the cartridge. Wash the cartridge with water to remove interferences.[28][29]

-

Elution: Elute the analytes (native and labeled BPA/metabolites) from the cartridge using an appropriate organic solvent, such as methanol or acetonitrile.[28]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.

Chapter 5: Quantification by Isotope Dilution LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for the analysis of BPA and its metabolites due to its superior sensitivity and selectivity.[9][30][31][32]

The Principle of Self-Validation: The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the molecule of interest) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific fragment ion is monitored in the third quadrupole (Q3). This precursor -> fragment transition is highly specific to the target analyte. By setting up MRM transitions for both the native analytes and their corresponding labeled internal standards, we create a highly reliable quantitative system.

Data Presentation: Key Mass Spectrometry Parameters

The following table summarizes typical m/z transitions used for the analysis of BPA and its primary metabolite, BPA-glucuronide, in negative ionization mode.

| Analyte | Isotope Label | Precursor Ion (Q1) [M-H]⁻ | Fragment Ion (Q3) | Purpose |

| Bisphenol A | Native | 227.1 | 212.1 or 133.1 | Quantifier[11] |

| ¹³C₁₂-Labeled | 239.1 | 224.1 or 140.1 | Internal Standard[10][33] | |

| d₁₆-Labeled | 241.1 | 223.1 | Internal Standard[11] | |

| BPA-Glucuronide | Native | 403.2 | 227.1 | Quantifier |

| ¹³C₁₂-Labeled | 415.2 | 239.1 | Internal Standard[27] |

Expert Insight: The transition from the BPA-glucuronide precursor (m/z 403.2) to the BPA fragment (m/z 227.1) is a classic example of "neutral loss" fragmentation, where the glucuronic acid moiety (176 Da) is lost in the collision cell. Observing this specific loss for both the native and the ¹³C₁₂-labeled metabolite (415.2 -> 239.1) provides unequivocal confirmation of the metabolite's identity.

Conclusion

The use of stable isotopically labeled analogs, particularly ¹³C-labeled BPA, is indispensable for accurately studying the metabolic fate of bisphenol A. This approach provides the foundation for robust, trustworthy, and reproducible analytical methods, primarily Isotope Dilution Mass Spectrometry. By overcoming challenges like background contamination and matrix effects, these techniques empower researchers to generate high-quality data essential for understanding the pharmacokinetics of BPA, assessing human exposure, and informing public health risk assessments.

References

- 1. benchchem.com [benchchem.com]

- 2. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [discover.restek.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Early Life Metabolism of Bisphenol A: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Bisphenol A and Metabolites in Meat and Meat Products: Occurrence, Toxicity, and Recent Development in Analytical Methods [mdpi.com]

- 9. Development of stable isotope dilution quantification liquid chromatography-mass spectrometry method for estimation of exposure levels of bisphenol A, 4-tert-octylphenol, 4-nonylphenol, tetrabromobisphenol A, and pentachlorophenol in indoor air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isotope dilution-gas chromatography/mass spectrometry method for the analysis of alkylphenols, bisphenol A, and estrogens in food crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Bisphenol-A-(diphenyl-13C12) 13C 99atom , 98 CP 263261-65-0 [sigmaaldrich.com]

- 13. isotope.com [isotope.com]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Bisphenol A sulfonation is impaired in metabolic and liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Glucuronide and Sulfate Conjugates of Bisphenol A: Chemical Synthesis and Correlation Between Their Urinary Levels and Plasma Bisphenol A Content in Voluntary Human Donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bisphenol-A (BPA), BPA glucuronide, and BPA sulfate in mid-gestation umbilical cord serum in a Northern and Central California population - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. In vivo effects of bisphenol A in laboratory rodent studies [pubs.usgs.gov]

- 22. In Vivo Effects of Bisphenol A in Laboratory Rodent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. library.dphen1.com [library.dphen1.com]

- 25. Evidence that bisphenol A (BPA) can be accurately measured without contamination in human serum and urine, and that BPA causes numerous hazards from multiple routes of exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Analytical Methods for Determination of Bisphenol A | Pocket Dentistry [pocketdentistry.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols [mdpi.com]

- 29. paginaspersonales.unam.mx [paginaspersonales.unam.mx]

- 30. Quantitation of bisphenol A and bisphenol A glucuronide in biological samples by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Analytical methods for the determination of bisphenol A in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

Technical Guide: 2,2'-Dichloro bisphenol A mono-D-glucuronide-d12 in Modern Analytical Chemistry

A Senior Application Scientist's Perspective on Synthesis, Application, and Advanced Analytical Methodologies

Introduction

In the fields of toxicology, environmental science, and drug metabolism, the accurate quantification of xenobiotics and their metabolites is paramount. Bisphenol A (BPA) and its halogenated derivatives, such as 2,2'-Dichlorobisphenol A (DCBPA), are compounds of significant concern due to their endocrine-disrupting properties and widespread environmental presence.[1][2][3] The analysis of these compounds in biological matrices is often complicated by their metabolic conversion into more polar conjugates, primarily glucuronides and sulfates.[4][5][6] Furthermore, the ubiquitous nature of BPA in laboratory materials presents a significant risk of sample contamination, potentially leading to erroneous results.[7]

This technical guide provides an in-depth exploration of 2,2'-Dichloro bisphenol a mono-D-glucuronide-d12, a deuterated internal standard designed for use in mass spectrometry-based analytical methods. While a specific CAS number for this exact molecule is not publicly registered, this guide will delve into the principles of its synthesis, its critical role in quantitative analysis, and detailed protocols for its application. We will explore the underlying scientific principles that make such a standard indispensable for achieving accurate and reliable data in complex biological and environmental samples.

The Analyte in Focus: 2,2'-Dichlorobisphenol A and its Glucuronide Metabolite

2,2'-Dichlorobisphenol A is a chlorinated derivative of BPA that can be formed during the chlorination of drinking water.[1] Like its parent compound, DCBPA is an endocrine disruptor, and its metabolism in humans and other organisms is a key area of toxicological research.[1][2] The primary metabolic pathway for bisphenols is Phase II conjugation, where a glucuronic acid moiety is attached to the molecule by UDP-glucuronosyltransferase (UGT) enzymes, forming a more water-soluble glucuronide conjugate that can be readily excreted.[4][5][8]

The mono-D-glucuronide of DCBPA is therefore a critical biomarker of exposure to the parent compound. Direct measurement of this metabolite provides valuable insights into the toxicokinetics and metabolic fate of DCBPA within an organism.[1]

The Imperative for a Deuterated Internal Standard

In quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest levels of accuracy and precision.[9][10] A SIL-IS, such as this compound, is a form of the analyte of interest where several atoms have been replaced with their heavier stable isotopes (in this case, deuterium).

The key advantages of using a deuterated internal standard include:

-

Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[9] A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.[10]

-

Compensation for Sample Preparation Variability: Losses during sample extraction, cleanup, and concentration steps are accounted for, as the SIL-IS behaves identically to the native analyte.[10]

-

Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, the method's overall precision and accuracy are significantly improved.[10]

The "d12" designation in this compound indicates that twelve hydrogen atoms in the molecule have been replaced with deuterium. This high degree of deuteration ensures a significant mass shift from the native analyte, preventing isotopic crosstalk and ensuring clear differentiation in the mass spectrometer.

Synthesis of this compound

While the direct synthesis of this specific deuterated glucuronide is not detailed in publicly available literature, the general principles of glucuronide synthesis are well-established. The synthesis would typically involve a multi-step process:

-

Synthesis of Deuterated 2,2'-Dichlorobisphenol A (DCBPA-d12): This would be the initial and most critical step. It would likely involve the use of deuterated starting materials in the synthesis of the bisphenol A backbone.

-

Protection of Functional Groups: The hydroxyl groups of the deuterated DCBPA would need to be selectively protected to control the site of glucuronidation.

-

Koenigs-Knorr Reaction: A common method for forming the glycosidic bond is the Koenigs-Knorr reaction.[11][12] This involves reacting the protected DCBPA with an activated glucuronic acid donor, typically a per-acetylated glucuronyl bromide, in the presence of a promoter.[11][12]

-

Deprotection: The final step would be the removal of the protecting groups from both the DCBPA and glucuronic acid moieties to yield the final product.

The purification and characterization of the final product would be crucial to ensure its identity and purity, typically involving techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methodology: Quantification of DCBPA Glucuronide in Biological Samples

The following section outlines a typical workflow for the quantification of 2,2'-Dichloro bisphenol A mono-D-glucuronide in a biological matrix, such as human plasma, using this compound as an internal standard.

Experimental Workflow Diagram

Caption: Workflow for the quantification of DCBPA glucuronide.

Step-by-Step Protocol

1. Sample Preparation

-

Objective: To extract the analyte and internal standard from the biological matrix and remove interfering substances.

-

Procedure:

-

To a 500 µL aliquot of human plasma, add a known amount of this compound internal standard solution.[9]

-

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) and vortexing.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Load the supernatant onto a conditioned Solid Phase Extraction (SPE) cartridge (e.g., a mixed-mode or reversed-phase sorbent).[9][13]

-

Wash the SPE cartridge with a weak solvent to remove polar interferences.

-

Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Objective: To separate the analyte from other components in the extract and detect it with high specificity and sensitivity.

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used for the separation of bisphenols and their metabolites.[14]

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of additive like formic acid or ammonium formate to improve ionization.

-

Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization in negative mode (ESI-) is generally preferred for the analysis of phenolic compounds and their glucuronide conjugates.[14]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

Data Analysis and Quantification

The concentration of 2,2'-Dichloro bisphenol A mono-D-glucuronide in the original sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then compared to a calibration curve prepared by analyzing standards of known concentrations with a constant amount of the internal standard.

Quantitative Data Summary

| Parameter | Typical Value/Range | Reference |

| Linearity Range | 0.01 - 50 ng/mL | [14] |

| Limit of Quantification (LOQ) | 0.01 - 0.1 ng/mL | [15][16] |

| Intra-day Precision (%RSD) | < 10% | [14] |

| Inter-day Precision (%RSD) | < 15% | [14] |

| Recovery | > 85% | [16][17] |

Toxicological Significance and Broader Applications

The development and application of analytical methods using standards like this compound are crucial for understanding the human health risks associated with exposure to chlorinated bisphenols. These methods enable:

-

Biomonitoring Studies: Assessing the extent of human exposure to DCBPA in the general population.

-

Toxicokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of DCBPA in animal models and humans.[7][8]

-

In Vitro Metabolism Studies: Investigating the metabolic pathways of DCBPA in liver microsomes and other cellular systems.[4][18]

-

Environmental Monitoring: Quantifying the levels of DCBPA and its metabolites in environmental samples such as water and sediment.[13][19]

Conclusion

While a specific CAS number for this compound may not be readily available, its role as a stable isotope-labeled internal standard is of paramount importance for the accurate and reliable quantification of DCBPA glucuronide. The principles of its synthesis, based on established chemical reactions, and its application in advanced analytical techniques like LC-MS/MS, provide researchers with the tools necessary to conduct high-quality toxicological and environmental research. The use of such standards is a cornerstone of modern analytical chemistry, ensuring the scientific integrity of data used to inform public health and environmental protection policies.

References

-

Kinetics metabolism of 3,3´dichlorobisphenol A (Cl2BPA) in Sprague–Dawley rats vs humans. ResearchGate. Available at: [Link]

-

Determination of bisphenol A, bisphenol F, and bisphenol S in urine by UPLC-ESI-MS. Publisso. Available at: [Link]

-

Analytical Methods. Royal Society of Chemistry. Available at: [Link]

-

Analytical Methods. Royal Society of Chemistry. Available at: [Link]

-

Quantification of Deuterated Bisphenol A in Serum, Tissues, and Excreta From Adult Sprague-Dawley Rats Using Liquid Chromatography With Tandem Mass Spectrometry. PubMed. Available at: [Link]

-

Comprehensive In Vitro Metabolism Study of Bisphenol A Using Liquid Chromatography-High Resolution Tandem Mass Spectrometry. ACS Publications. Available at: [Link]

-

Quantification of the Conjugated Forms of Dichlorobisphenol A (3,3'-Cl 2 BPA) in Rat and Human Plasma Using HPLC-MS/MS. PubMed. Available at: [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

-

Analytical Methods. Royal Society of Chemistry. Available at: [Link]

-

Trends in analytical methodologies for the determination of alkylphenols and bisphenol A in water samples. ScienceDirect. Available at: [Link]

-

Metabolism and estrogenicity of bisphenol A and its analogues. DiVA portal. Available at: [Link]

-

General synthetic procedure of glucuronide and sulfate conjugates of bisphenol A. ResearchGate. Available at: [Link]

-

Metabolism and kinetics of bisphenol a in humans at low doses following oral administration. PubMed. Available at: [Link]

-

Bisphenol A and its analogs: Do their metabolites have endocrine activity? PubMed. Available at: [Link]

-

Comparative Toxicological Assessment of 2 Bisphenols Using a Systems Approach: Evaluation of the Behavioral and Transcriptomic. DigitalCommons@TMC. Available at: [Link]

-

Glucuronide and Sulfate Conjugates of Bisphenol A: Chemical Synthesis and Correlation Between Their Urinary Levels and Plasma Bisphenol A Content in Voluntary Human Donors. PubMed. Available at: [Link]

-

Toxicological Evaluation of Bisphenol A and Its Analogues. PubMed Central. Available at: [Link]

-

Glucuronide and Sulfate Conjugates of Bisphenol A: Chemical Synthesis and Correlation Between Their Urinary Levels. University of Saskatchewan. Available at: [Link]

-

Early Life Metabolism of Bisphenol A: A Systematic Review of the Literature. PubMed Central. Available at: [Link]

-

A two-year toxicology study of bisphenol A (BPA) in Sprague-Dawley rats: CLARITY-BPA core study results. PubMed. Available at: [Link]

-

Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. MDPI. Available at: [Link]

-

The adverse health effects of bisphenol A and related toxicity mechanisms. PubMed. Available at: [Link]

-

Three-generation reproductive toxicity study of dietary bisphenol A in CD Sprague-Dawley rats. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Toxicological Evaluation of Bisphenol A and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The adverse health effects of bisphenol A and related toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diva-portal.org [diva-portal.org]

- 5. Bisphenol A and its analogs: Do their metabolites have endocrine activity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchers.usask.ca [researchers.usask.ca]

- 7. Quantification of deuterated bisphenol A in serum, tissues, and excreta from adult Sprague-Dawley rats using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism and kinetics of bisphenol a in humans at low doses following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. texilajournal.com [texilajournal.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. mdpi.com [mdpi.com]

- 13. library.dphen1.com [library.dphen1.com]

- 14. Quantification of the Conjugated Forms of Dichlorobisphenol A (3,3'-Cl 2 BPA) in Rat and Human Plasma Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. series.publisso.de [series.publisso.de]

- 16. library.dphen1.com [library.dphen1.com]

- 17. library.dphen1.com [library.dphen1.com]

- 18. library.dphen1.com [library.dphen1.com]

- 19. library.dphen1.com [library.dphen1.com]

The In Vitro Metabolism of Chlorinated Bisphenols: A Technical Guide for Researchers

Introduction: The Evolving Landscape of Bisphenol Metabolism

Chlorinated bisphenols, environmental transformation products of ubiquitous bisphenols like bisphenol A (BPA), represent a growing concern for toxicologists and drug development professionals. Formed during water disinfection processes, these compounds exhibit altered physicochemical properties and potentially enhanced biological activity compared to their parent compounds.[1] Understanding their metabolic fate is paramount for accurate risk assessment and for predicting their impact on xenobiotic metabolism. This in-depth technical guide provides a comprehensive overview of the in vitro methodologies used to investigate the metabolism of chlorinated bisphenols, with a focus on providing both the theoretical framework and practical, field-proven protocols for researchers in the field.

The primary metabolic pathways for bisphenols and their chlorinated analogs are Phase II conjugation reactions, predominantly glucuronidation and sulfation, which facilitate their detoxification and excretion.[2][3] However, Phase I metabolism, mediated by cytochrome P450 (CYP) enzymes, can also occur, potentially leading to the formation of reactive metabolites. This guide will delve into the experimental systems, enzymatic players, and analytical techniques essential for elucidating these metabolic pathways in vitro.

I. Key Metabolic Pathways and Enzymatic Machinery

The biotransformation of chlorinated bisphenols is a multi-faceted process involving a suite of enzymes primarily located in the liver. The balance between Phase I and Phase II reactions dictates the ultimate toxicological profile of these compounds.

Phase II Conjugation: The Primary Detoxification Route

Glucuronidation and sulfation are the major metabolic pathways for bisphenols, including their chlorinated derivatives. These reactions increase the water solubility of the compounds, facilitating their elimination from the body.

-

Glucuronidation: This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). UGTs transfer a glucuronic acid moiety from the cofactor uridine 5'-diphosphoglucuronic acid (UDPGA) to a hydroxyl group on the bisphenol molecule. Several UGT isoforms have been implicated in the glucuronidation of bisphenols, with UGT1A1, UGT1A9, and UGT2B15 showing significant activity towards tetrachlorobisphenol A (TCBPA).[4]

-

Sulfation: Sulfotransferases (SULTs) are responsible for catalyzing the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group of the substrate. While generally a less prominent pathway for bisphenols compared to glucuronidation, sulfation can still play a significant role in their metabolism.[5][6][7]

Phase I Metabolism: The Role of Cytochrome P450

While Phase II conjugation is the dominant pathway, Phase I metabolism, primarily hydroxylation, can also occur. This is mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in liver microsomes. CYP-mediated oxidation can introduce hydroxyl groups onto the aromatic rings of chlorinated bisphenols, potentially altering their biological activity or creating new sites for subsequent Phase II conjugation. For instance, studies on polychlorinated biphenyls (PCBs), structurally related compounds, have shown that CYP enzymes can produce hydroxylated metabolites.[8][9][10]

II. In Vitro Experimental Systems: Choosing the Right Tool

A variety of in vitro systems are available to study the metabolism of chlorinated bisphenols, each with its own advantages and limitations. The choice of system depends on the specific research question being addressed.

Liver Microsomes: The Workhorse for Phase I and UGT-Mediated Metabolism

Liver microsomes are vesicles formed from the endoplasmic reticulum of hepatocytes and are a rich source of CYP and UGT enzymes.[11] They are a cost-effective and convenient tool for studying Phase I and UGT-mediated Phase II metabolism.

S9 Fraction: A More Complete Metabolic Picture

The S9 fraction is the supernatant obtained after a 9,000g centrifugation of a liver homogenate. It contains both the microsomal and cytosolic fractions, and therefore includes both Phase I enzymes (CYPs and FMOs) and a wider range of Phase II enzymes, including SULTs. This makes the S9 fraction a more comprehensive system for studying the overall metabolic profile of a compound.

Recombinant Enzymes: Probing Isoform Specificity

Using recombinant human UGT or CYP isoforms expressed in cell lines allows for the precise identification of the specific enzymes responsible for the metabolism of a chlorinated bisphenol. This approach is invaluable for understanding inter-individual variability in metabolism and for predicting potential drug-drug interactions.

III. Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for investigating the in vitro metabolism of chlorinated bisphenols using human liver microsomes. These protocols are designed to be self-validating by including appropriate controls.

Protocol 1: Determination of Metabolic Stability in Human Liver Microsomes

This protocol is designed to determine the rate at which a chlorinated bisphenol is metabolized by liver microsomes.

Materials:

-

Pooled human liver microsomes (from a reputable supplier)

-

Chlorinated bisphenol of interest

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

-

Uridine 5'-diphosphoglucuronic acid (UDPGA) (for UGT-mediated metabolism)

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS) (for SULT-mediated metabolism, if using S9)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction

-

Internal standard (for LC-MS/MS analysis)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

Procedure:

-

Preparation of Reagents:

-

Thaw human liver microsomes on ice.

-

Prepare a stock solution of the chlorinated bisphenol in a suitable solvent (e.g., DMSO). The final solvent concentration in the incubation should be kept low (<0.5%) to avoid enzyme inhibition.[11]

-

Prepare working solutions of cofactors (NADPH regenerating system, UDPGA, PAPS) in buffer.

-

-

Incubation:

-

In a 96-well plate, pre-warm the potassium phosphate buffer and the chlorinated bisphenol working solution at 37°C for 5-10 minutes.

-

Add the human liver microsomes to the wells to a final protein concentration of 0.2-0.5 mg/mL.[12]

-

Initiate the metabolic reaction by adding the pre-warmed cofactor solution (e.g., NADPH regenerating system and/or UDPGA).

-

Incubate the plate at 37°C with gentle shaking.

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard). A longer incubation time is generally not recommended as enzyme activity can decrease.[12]

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS.

-

Analyze the samples to determine the concentration of the parent chlorinated bisphenol remaining at each time point.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (microsomal protein concentration).

Quality Controls:

-

No Cofactor Control: Incubate the chlorinated bisphenol with microsomes in the absence of cofactors to assess non-enzymatic degradation.

-

Heat-Inactivated Microsomes: Incubate the chlorinated bisphenol with heat-inactivated microsomes to confirm that metabolism is enzyme-mediated.

-

Positive Control: Include a compound with known metabolic properties (e.g., a well-characterized drug) to verify the activity of the microsomal preparation.

Protocol 2: Determination of Enzyme Kinetic Parameters (Km and Vmax)

This protocol is used to determine the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), for the metabolism of a chlorinated bisphenol.

Procedure:

-

Follow the incubation procedure outlined in Protocol 1, but instead of varying the time, use a fixed incubation time within the linear range of metabolite formation.

-

Vary the concentration of the chlorinated bisphenol over a range that brackets the expected Km value.

-

Terminate the reaction and process the samples as described previously.

-

Analyze the samples by LC-MS/MS to quantify the formation of the metabolite(s) of interest.

Data Analysis:

-

Plot the rate of metabolite formation (velocity) against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

IV. Data Presentation: Summarizing Metabolic Profiles

Clear and concise presentation of data is crucial for interpreting the results of in vitro metabolism studies.

Table 1: Comparative In Vitro Metabolism of Chlorinated Bisphenols in Human Hepatocytes

| Compound | Degree of Chlorination | Unbound Intrinsic Clearance (CLint,u) (mL/min/10^6 hepatocytes) | Reference |

| Monochlorobisphenol A (ClBPA) | 1 | 0.350 | [4] |

| Dichlorobisphenol A (Cl2BPA) | 2 | 1.363 | [4] |

| Trichlorobisphenol A (Cl3BPA) | 3 | Similar to Cl4BPA | [4] |

| Tetrachlorobisphenol A (Cl4BPA) | 4 | Similar to Cl3BPA | [4] |

Note: Data from hepatocyte suspensions, which provide a more complete metabolic profile including both Phase I and Phase II enzymes.

Table 2: Kinetic Parameters for the Glucuronidation of Bisphenol Analogs by Human UGT Isoforms

| Compound | UGT Isoform | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Bisphenol AF (BPAF) | UGT1A3 | - | - | [13][14] |

| Bisphenol AF (BPAF) | UGT1A10 | - | 3.0 | [13][14] |

| Bisphenol AF (BPAF) | UGT2A1 | - | 3.3 | [13][14] |

| Bisphenol AF (BPAF) | UGT2B7 | High Affinity | - | [13][14] |

| Bisphenol AF (BPAF) | UGT2B17 | High Affinity | - | [13][14] |

| Bisphenol A (BPA) | UGT2B15 | 8.68 | 0.873 | [5] |

| Bisphenol S (BPS) | Pooled Liver Cytosol (Sulfation) | Michaelis-Menten | - | [6][7] |

| Bisphenol F (BPF) | Pooled Liver Cytosol (Sulfation) | Substrate Inhibition | - | [6][7] |

Note: This table highlights the variability in enzyme kinetics for different bisphenol analogs and the importance of studying specific UGT isoforms.

V. Visualization of Metabolic Pathways and Workflows

Visual representations are powerful tools for understanding complex biological processes and experimental designs.

Caption: Metabolic pathways of chlorinated bisphenols.

Caption: In vitro metabolism experimental workflow.

VI. In Vitro to In Vivo Extrapolation (IVIVE): Bridging the Gap

A critical aspect of in vitro metabolism studies is the extrapolation of the findings to predict the in vivo behavior of a compound. In vitro to in vivo extrapolation (IVIVE) uses mathematical models to translate in vitro kinetic data into in vivo pharmacokinetic parameters, such as hepatic clearance. While IVIVE is a powerful tool, it is important to recognize its limitations. Factors such as extrahepatic metabolism, transporter effects, and species differences can influence the accuracy of predictions.[5][11][12][13] Therefore, a thorough understanding of the assumptions and limitations of IVIVE models is essential for their appropriate application.

VII. Conclusion: A Framework for Robust In Vitro Metabolism Studies

This technical guide provides a comprehensive framework for researchers and drug development professionals to design, execute, and interpret in vitro metabolism studies of chlorinated bisphenols. By understanding the key metabolic pathways, selecting the appropriate experimental systems, and employing robust and well-controlled protocols, scientists can generate high-quality data that is essential for assessing the safety and disposition of these emerging environmental contaminants. The integration of detailed experimental procedures, comparative data, and visual aids aims to empower researchers to conduct self-validating and impactful studies in this critical area of toxicology and drug metabolism.

VIII. References

-

Jia, L., & Liu, X. (2007). The conduct of drug metabolism studies considered good practice (II): in vitro experiments. Current drug metabolism, 8(8), 822–829. [Link]

-

BioIVT. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. [Link]

-

Skledar, D. G., Trontelj, J., Troberg, J., & Mašič, L. P. (2018). Data on biosynthesis of BPAF glucuronide, enzyme kinetics of BPAF glucuronidation, and molecular modeling. Data in brief, 22, 977–986. [Link]

-

Plattard, N., Gnanasegaran, R., Krekesheva, A., Venisse, N., Migeot, V., & Haddad, S. (2022). Hepatic metabolism of chlorinated derivatives of bisphenol A (Cl x BPA) and interspecies differences between rats and humans. Archives of toxicology, 96(3), 809–823. [Link]

-

Sohail, M. I., & Al-Subaie, A. M. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Methods in Molecular Biology (Vol. 2341, pp. 109-126). Humana, New York, NY. [Link]

-

Hanioka, N., Naito, T., Jinno, H., & Ando, M. (2008). Human UDP-glucuronosyltransferase isoforms involved in bisphenol A glucuronidation. Chemico-biological interactions, 174(3), 177–182. [Link]

-

Sultana, T., & Neupane, K. (2023). Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. Antibiotics, 12(2), 229. [Link]

-

Skledar, D. G., Troberg, J., Peterlin Mašič, L., & Trontelj, J. (2018). Data on biosynthesis of BPAF glucuronide, enzyme kinetics of BPAF glucuronidation, and molecular modeling. Data in brief, 22, 977–986. [Link]

-

Gramec Skledar, D., Troberg, J., Peterlin Mašič, L., & Trontelj, J. (2020). Last piece in the puzzle of bisphenols BPA, BPS and BPF metabolism: Kinetics of the in vitro sulfation reaction. Chemosphere, 244, 125510. [Link]

-

Gramec Skledar, D., Troberg, J., & Peterlin Mašič, L. (2020). Last piece in the puzzle of bisphenols BPA, BPS and BPF metabolism: Kinetics of the in vitro sulfation reaction. ResearchGate. [Link]

-

Weistrand, C., & Norén, K. (2002). Identification of hydroxylated PCB metabolites and other phenolic halogenated pollutants in human blood plasma. Archives of environmental contamination and toxicology, 42(1), 105–117. [Link]

-

Wu, X., Kania-Korwel, I., Ghogha, A., Lehmler, H. J., & Robertson, L. W. (2014). Machine Learning-Assisted Identification and Quantification of Hydroxylated Metabolites of Polychlorinated Biphenyls in Animal Samples. Environmental science & technology, 48(16), 9639–9647. [Link]

-

Liu, X., Wang, J., Liu, W., & Zhang, S. (2023). In vitro hepatic metabolism of polychlorinated biphenyls with different chlorine-substituted structures in rats and humans: Kinetics, metabolism, and potential nuclear receptor affinities. The Science of the total environment, 864, 161043. [Link]

-

Hanioka, N., Kinashi, Y., Tanaka-Kagawa, T., & Jinno, H. (2022). In vitro glucuronidation of bisphenol A in liver and intestinal microsomes: interspecies differences in humans and laboratory animals. Drug and chemical toxicology, 45(4), 1565–1569. [Link]

-

Boobis, A., et al. (2017). Development of an in vitro metabolic hepatic clearance method. JRC Publications Repository. [Link]

-

Fukami, T., Nakajima, M., & Yokoi, T. (2006). In vitro identification of cytochrome P450 isoforms responsible for the metabolism of 1-hydroxyl-2,3,5-trimethoxy-xanthone purified from Halenia elliptica D. Don. Chemico-biological interactions, 209, 45–53. [Link]

-

Nakagawa, Y., & Tayama, S. (2000). Metabolism and cytotoxicity of bisphenol A and other bisphenols in isolated rat hepatocytes. Archives of toxicology, 74(2), 99–105. [Link]

-

Gramec Skledar, D., & Peterlin Mašič, L. (2020). Investigating the glucuronidation and sulfation pathways contribution and disposition kinetics of Bisphenol S and its metabolites using LC-MS/MS-based nonenzymatic hydrolysis method. ResearchGate. [Link]

-

Di, L. (2009). Strategies for In Vitro Metabolic Stability Testing. [Link]

-

Viñas, R., & Watson, C. S. (2013). Structure of BPA, its variably chlorinated versions, and BPA phase II metabolites. (A) Bisphenol A. ResearchGate. [Link]

Sources

- 1. In vitro identification of cytochrome P450 isoforms responsible for the metabolism of 1-hydroxyl-2,3,5-trimethoxy-xanthone purified from Halenia elliptica D. Don - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism and cytotoxicity of bisphenol A and other bisphenols in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bdj.co.jp [bdj.co.jp]

- 4. researchgate.net [researchgate.net]

- 5. Last piece in the puzzle of bisphenols BPA, BPS and BPF metabolism: Kinetics of the in vitro sulfation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of hydroxylated PCB metabolites and other phenolic halogenated pollutants in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Machine Learning-Assisted Identification and Quantification of Hydroxylated Metabolites of Polychlorinated Biphenyls in Animal Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro hepatic metabolism of polychlorinated biphenyls with different chlorine-substituted structures in rats and humans: Kinetics, metabolism, and potential nuclear receptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Data on biosynthesis of BPAF glucuronide, enzyme kinetics of BPAF glucuronidation, and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Data on biosynthesis of BPAF glucuronide, enzyme kinetics of BPAF glucuronidation, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

An In-Depth Technical Guide to the Stability of Deuterated Glucuronide Compounds in Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated glucuronide compounds are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for the accurate quantification of their non-deuterated counterparts. Their structural similarity and distinct mass difference make them ideal for mass spectrometry-based bioanalysis. However, the stability of these molecules in solution is a critical parameter that can significantly impact the reliability and accuracy of experimental data. This guide provides a comprehensive overview of the factors influencing the stability of deuterated glucuronide compounds in solution, offering field-proven insights and detailed protocols for their handling, storage, and stability assessment.

Introduction: The Critical Role of Stability

Glucuronidation is a major phase II metabolic pathway responsible for the detoxification and elimination of various xenobiotics, including drugs. The resulting glucuronide conjugates are generally more water-soluble and readily excreted. In drug development, understanding the metabolic fate of a drug candidate is paramount, and this often involves the quantification of its glucuronide metabolites. Deuterated glucuronides are synthesized to serve as internal standards in quantitative assays, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3]

The underlying assumption for their use is that these standards behave identically to the analyte of interest during sample preparation and analysis, with the key difference being their mass. However, this assumption only holds if the deuterated standard remains chemically and isotopically intact throughout the experimental workflow. Degradation of the deuterated glucuronide can lead to an underestimation of the analyte concentration, while isotopic exchange can compromise the standard's purity and mass distinction. Therefore, a thorough understanding of the factors affecting their stability is not just an academic exercise but a prerequisite for robust and reproducible bioanalytical methods.[4][5]

Mechanisms of Glucuronide Instability

The stability of deuterated glucuronides in solution is primarily threatened by two processes: chemical degradation (hydrolysis) and isotopic exchange.

Chemical Degradation: The Vulnerable Glucuronidic Bond

The glycosidic bond linking the aglycone (the drug or metabolite) to the glucuronic acid moiety is susceptible to cleavage through hydrolysis. This process can be influenced by several factors:

-

pH: The pH of the solution is a critical determinant of glucuronide stability. Both acidic and alkaline conditions can promote hydrolysis. N-glucuronides of aromatic amines, for instance, are known to be acid-labile and can hydrolyze in acidic urine. Acyl glucuronides, which are esters formed with carboxylic acid-containing drugs, are particularly unstable and can undergo hydrolysis back to the parent drug at physiological pH.[2][6] Some studies have shown that certain glucuronides are highly labile at storage temperatures of 4°C and above, with degradation increasing with pH.[7] Conversely, some polyglucuronic acids have been found to be stable at a pH range of 1-9 at room temperature.[8]

-

Temperature: Elevated temperatures accelerate the rate of chemical reactions, including hydrolysis.[4][5] Therefore, proper temperature control during sample collection, processing, and storage is crucial.[9] For many glucuronides, storage at low temperatures (e.g., -20°C or -80°C) is recommended to minimize degradation.[9][10][11]

-

Enzymatic Activity: Biological matrices such as plasma, urine, and tissue homogenates may contain active β-glucuronidases, enzymes that specifically catalyze the hydrolysis of β-glucuronides.[1][12] These enzymes can originate from various sources, including endogenous human enzymes or bacteria.[13][14][15][16] The activity of β-glucuronidases is also pH-dependent, with different enzymes exhibiting optimal activity at different pH values.[1][17]

Isotopic Integrity: The Challenge of Hydrogen-Deuterium (H-D) Exchange

Deuterated compounds are not immune to the chemical process of hydrogen-deuterium (H-D) exchange, where a deuterium atom is replaced by a hydrogen atom from the surrounding solvent or other molecules.[18][19] This can compromise the isotopic purity of the standard, leading to inaccurate quantification.

-

Labile Positions: Deuterium atoms attached to heteroatoms (e.g., O, N, S) are particularly susceptible to exchange with protons from protic solvents like water or methanol.[9] The rate of this exchange is influenced by pH and temperature.[9]

-

Solvent Choice: The choice of solvent for stock and working solutions is critical. Aprotic solvents (e.g., acetonitrile, high-purity methanol) are preferred over protic solvents to minimize H-D exchange.[10] When aqueous solutions are necessary, controlling the pH and temperature can help mitigate the exchange rate.[9]

-

Storage Conditions: Exposure to atmospheric moisture can also contribute to H-D exchange.[9] Therefore, it is essential to store deuterated compounds in tightly sealed containers, and for highly sensitive applications, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.[9][10]

Best Practices for Ensuring Stability

A proactive approach to handling and storing deuterated glucuronide compounds is essential to maintain their integrity.

Storage and Handling Recommendations

Proper storage is fundamental to preserving both the chemical and isotopic integrity of deuterated glucuronides.

| Storage Duration | Temperature | Solvent | Container | Key Considerations |

| Long-Term | -20°C or below[9] | High-purity aprotic solvent (e.g., methanol, acetonitrile)[10] | Tightly sealed amber vials or flame-sealed ampoules[9] | Minimize freeze-thaw cycles. Allow container to warm to room temperature before opening to prevent condensation.[9] |

| Short-Term (Working Solutions) | 2°C to 8°C[9] | Aprotic organic solvent[10] | Well-sealed amber vials[10] | Prepare fresh working solutions as needed for immediate use.[10] |

| Bench-Top (Autosampler) | Room Temperature (as validated) | Mobile phase or reconstitution solvent | Autosampler vials | Stability should be validated for the expected duration of an analytical run.[10] |

Sample Collection and Pre-treatment in Biological Matrices

When working with biological samples, additional steps are necessary to mitigate degradation.

-

Immediate Stabilization: For unstable glucuronides, particularly acyl glucuronides, samples should be stabilized immediately after collection.[6] This can involve pH adjustment (e.g., acidification) and immediate freezing.[1][20]

-

Enzyme Inhibition: If enzymatic degradation is a concern, the addition of a β-glucuronidase inhibitor, such as saccharic acid-1,4-lactone, may be necessary.[13]

-

Minimizing Exposure: The time samples spend at room temperature or higher should be minimized throughout the entire workflow, from collection to analysis.

Experimental Protocols for Stability Assessment

Validating the stability of deuterated glucuronides under conditions that mimic the entire analytical process is a regulatory expectation and a cornerstone of good scientific practice.[4][10]

Workflow for Stability Assessment

Caption: Experimental workflow for assessing the stability of deuterated glucuronide solutions.

Step-by-Step Protocol for Freeze-Thaw Stability

-

Preparation: Prepare replicate quality control (QC) samples at low and high concentrations by spiking the deuterated glucuronide into the biological matrix of interest.

-

Freezing: Store the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

-

Thawing: Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them for at least 12 hours.

-

Cycling: Repeat the freeze-thaw cycle for a minimum of three cycles.

-

Analysis: After the final thaw, process and analyze the samples using a validated LC-MS/MS method.

-